Pargolol hydrochloride
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Overview
Description
Preparation Methods
The preparation of Pargolol hydrochloride involves synthetic routes that include the formation of the alkyne group, which is crucial for its click chemistry applications. The industrial production methods typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction . Specific details on the reaction conditions and synthetic routes are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Pargolol hydrochloride undergoes several types of chemical reactions, primarily focusing on its role in click chemistry. The key reaction it undergoes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of cycloaddition reaction. This reaction is facilitated by the presence of a copper catalyst and results in the formation of a triazole ring . Common reagents used in these reactions include copper sulfate and sodium ascorbate. The major product formed from this reaction is a triazole derivative.
Scientific Research Applications
Pargolol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in click chemistry to create complex molecular structures. In biology and medicine, it serves as a β adrenergic receptor antagonist, making it useful in studies related to cardiovascular diseases and other conditions involving adrenergic receptors . Additionally, its click chemistry properties make it valuable in drug development and molecular biology research.
Mechanism of Action
The mechanism of action of Pargolol hydrochloride involves its role as a β adrenergic receptor antagonist. By blocking these receptors, it inhibits the effects of adrenergic agonists, leading to decreased heart rate and blood pressure . The molecular targets of this compound are the β adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP (cAMP) production, which is a key signaling molecule in adrenergic receptor pathways .
Comparison with Similar Compounds
Pargolol hydrochloride is unique due to its dual role as a β adrenergic receptor antagonist and a click chemistry reagent. Similar compounds include other β adrenergic receptor antagonists such as propranolol and atenolol . these compounds do not possess the click chemistry properties that this compound has, making it distinct in its applications .
Properties
Molecular Formula |
C16H24ClNO3 |
---|---|
Molecular Weight |
313.82 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4;/h1,6-9,13,17-18H,10-12H2,2-4H3;1H |
InChI Key |
FKNYIAZNWLLUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O.Cl |
Origin of Product |
United States |
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